N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzodioxole-5-carboxamide is a member of benzodioxoles.
Scientific Research Applications
Antibacterial Activity
Studies have explored the antibacterial potential of compounds related to N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzodioxole-5-carboxamide. For instance, compounds synthesized from 1,3-benzodioxol-5-amine displayed moderate antibacterial activity, providing insights into their potential applications in addressing bacterial infections (Aziz‐ur‐Rehman et al., 2015). Similarly, another study synthesized derivatives with antibacterial properties, indicating the potential of these compounds in antimicrobial therapies (A. Siddiqa et al., 2014).
Anticonvulsant Properties
Research on stiripentol analogues, which are structurally related to the compound , revealed promising anticonvulsant properties. This indicates the potential of this compound and its analogues in the development of new anticonvulsant medications (M. Aboul-Enein et al., 2012).
Antitumor Activity
The compound's derivatives have also been investigated for their antitumor activity. A study synthesizing new thiazole derivatives related to the compound showed significant inhibition of in vitro growth of human tumor cells, suggesting its utility in cancer research and potential therapeutic applications (Y. Ostapiuk et al., 2017).
Insecticidal Properties
A related compound, 5-ethyl-carbamyl-2,2-dimethyl-1,3- benzodioxole, was synthesized and studied for its potential as an insecticide. This indicates that derivatives of this compound might have applications in pest control (Sumantri, 2005).
Photopolymerization and Photochemistry
In the field of photopolymerization, a study demonstrated the synthesis of a photoinitiator derivative for radical photopolymerization, indicating the compound's potential in material sciences and photopolymerization applications (Kemin Wang et al., 2014). Another study synthesized a photochemically masked photoinitiator for radical polymerization, further emphasizing its utility in photochemistry and material synthesis (Volkan Kumbaraci et al., 2012).
Properties
Molecular Formula |
C17H14N2O5 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H14N2O5/c1-10(11-2-4-13-15(6-11)23-8-21-13)18-19-17(20)12-3-5-14-16(7-12)24-9-22-14/h2-7H,8-9H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
PYQWSUQYZGASHS-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC2=C(C=C1)OCO2)/C3=CC4=C(C=C3)OCO4 |
SMILES |
CC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC4=C(C=C3)OCO4 |
solubility |
3.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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